2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The reaction conditions often include the use of transition metal catalysts such as copper or silver, and the reactions are carried out under an oxygen atmosphere to facilitate the formation of the N-N bond .
Industrial Production Methods
In an industrial setting, the production of 2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core can interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a wide range of biological activities.
1H-Indazole: A tautomeric form of indazole with similar properties.
2H-Indazole: Another tautomeric form with distinct chemical behavior.
Uniqueness
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate is unique due to the presence of the butoxyethyl and acetate groups, which can enhance its solubility and bioavailability. These modifications can also influence the compound’s interaction with biological targets, potentially leading to improved therapeutic efficacy.
Properties
CAS No. |
88561-96-0 |
---|---|
Molecular Formula |
C15H19ClN2O3 |
Molecular Weight |
310.77 g/mol |
IUPAC Name |
2-butoxyethyl 2-(5-chloro-2H-indazol-3-yl)acetate |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-3-6-20-7-8-21-15(19)10-14-12-9-11(16)4-5-13(12)17-18-14/h4-5,9H,2-3,6-8,10H2,1H3,(H,17,18) |
InChI Key |
DGPVLDKMAXMONM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)CC1=C2C=C(C=CC2=NN1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.